Andropanoside
Overview
Description
Mechanism of Action
Target of Action
Andropanoside is a natural product that has been found to possess a protective activity against various liver disorders
Mode of Action
It is known that this compound is a natural product with protective activity against various liver disorders . This suggests that it may interact with biological targets in the liver to exert its protective effects. The exact nature of these interactions and the resulting changes at the molecular and cellular level are subjects of ongoing research.
Biochemical Pathways
Given its protective activity against liver disorders , it can be hypothesized that this compound may influence pathways related to liver function and health.
Result of Action
It is known that this compound has a protective activity against various liver disorders This suggests that it may have beneficial effects at the molecular and cellular level in the context of liver health
Biochemical Analysis
Biochemical Properties
Andropanoside interacts with various biomolecules in biochemical reactions. It has been found to be involved in the AKT Serine/Threonine Kinase 1 (AKT1) pathway, which plays a crucial role in cellular processes such as cell proliferation and apoptosis .
Cellular Effects
This compound has shown potential effects on various types of cells. For instance, it has been observed to have anti-proliferative and pro-apoptotic effects in certain cell lines . It also has the potential to inhibit the proliferation and AKT1 expression of MG63 cells, a type of osteosarcoma cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with AKT1. It has been suggested that this compound and another compound, neoandrographolide, could inhibit the proliferation and AKT1 expression of MG63 cells . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Andropanoside is primarily obtained through extraction and purification from Andrographis paniculata. The plant material is typically dried, powdered, and subjected to solvent extraction using ethanol or methanol . The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Andrographis paniculata followed by extraction and purification processes similar to those used in laboratory settings. Optimization of growth conditions and extraction parameters is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Andropanoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium perm
Properties
IUPAC Name |
4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h9,16-22,24,27-31H,1,4-8,10-13H2,2-3H3/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEPUSVTMHGIPC-MVGASCEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CCC3=CCOC3=O)(C)COC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82209-72-1 | |
Record name | 14-Deoxyandrographoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NINANDROGRAPHOLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z87B39FVT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Andropanoside and where is it found?
A1: this compound is a diterpene glycoside found in the Andrographis paniculata plant. [, ] This plant is known for its medicinal properties and has been traditionally used in various treatments. []
Q2: How does this compound interact with Topoisomerase II alpha?
A2: While the provided research doesn't directly demonstrate this compound's interaction mechanism with Topoisomerase II alpha, it suggests that this compound could be a potential inhibitor of this enzyme. [, ] 3D-QSAR modeling, based on bioassay data of various phytochemicals against Topoisomerase II alpha, predicted that this compound might have a higher inhibitory activity compared to the standard drug, Etoposide. [, ] Further research, including molecular docking and in vitro studies, is needed to confirm this interaction and understand its specifics.
Q3: What is the chemical structure of this compound?
A4: Unfortunately, the provided research papers don't specify the exact molecular formula and weight of this compound. For a detailed structural elucidation, you can refer to the paper "On the Diterpenoids of Andrographis paniculata: X-Ray Crystallographic Analysis of Andrographolide and Structure Determination of New Minor Diterpenoids." [] This paper details the isolation and structural determination of this compound alongside other diterpenoids from Andrographis paniculata.
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